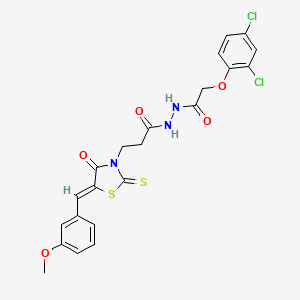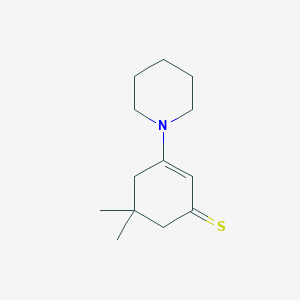![molecular formula C24H20BrN5O2S B11696933 N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide](/img/structure/B11696933.png)
N'-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-[(E)-(5-bromo-2-méthoxyphényl)méthylidène]-2-[(4,5-diphényl-4H-1,2,4-triazol-3-yl)sulfanyl]acétohydrazide est un composé organique complexe qui appartient à la classe des bases de Schiff. Les bases de Schiff sont généralement formées par la condensation d'amines primaires avec des composés carbonylés.
Méthodes De Préparation
La synthèse de N’-[(E)-(5-bromo-2-méthoxyphényl)méthylidène]-2-[(4,5-diphényl-4H-1,2,4-triazol-3-yl)sulfanyl]acétohydrazide implique plusieurs étapes :
Réaction de condensation : L'étape initiale implique la condensation du 5-bromo-2-méthoxybenzaldéhyde avec l'hydrate d'hydrazine pour former l'hydrazone correspondante.
Formation de la base de Schiff : L'hydrazone est ensuite mise à réagir avec le 4,5-diphényl-4H-1,2,4-triazole-3-thiol dans des conditions appropriées pour former la base de Schiff désirée.
Les conditions de réaction impliquent généralement le reflux des réactifs dans un solvant approprié tel que l'éthanol ou le méthanol, avec l'ajout d'une quantité catalytique d'acide ou de base pour faciliter la réaction .
Analyse Des Réactions Chimiques
N’-[(E)-(5-bromo-2-méthoxyphényl)méthylidène]-2-[(4,5-diphényl-4H-1,2,4-triazol-3-yl)sulfanyl]acétohydrazide peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des agents oxydants courants tels que le peroxyde d'hydrogène ou le permanganate de potassium, conduisant à la formation des oxydes correspondants.
Réduction : Les réactions de réduction peuvent être effectuées en utilisant des agents réducteurs tels que le borohydrure de sodium ou l'hydrure d'aluminium et de lithium, ce qui conduit à la formation de dérivés réduits.
Substitution : L'atome de brome dans le composé peut être substitué par d'autres groupes fonctionnels en utilisant des réactions de substitution nucléophile. Les réactifs courants pour ces réactions comprennent l'azoture de sodium, le cyanure de potassium et diverses amines.
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés .
Applications de la recherche scientifique
N’-[(E)-(5-bromo-2-méthoxyphényl)méthylidène]-2-[(4,5-diphényl-4H-1,2,4-triazol-3-yl)sulfanyl]acétohydrazide a plusieurs applications de recherche scientifique :
Chimie : Le composé est utilisé comme ligand en chimie de coordination pour former des complexes métalliques ayant des activités catalytiques et biologiques potentielles.
Biologie : Il a été étudié pour ses propriétés antimicrobiennes et antifongiques potentielles, ce qui en fait un candidat pour le développement de nouveaux agents thérapeutiques.
Médecine : La recherche a exploré son potentiel en tant qu'agent anticancéreux en raison de sa capacité à interagir avec des cibles moléculaires spécifiques dans les cellules cancéreuses.
Mécanisme d'action
Le mécanisme d'action de N’-[(E)-(5-bromo-2-méthoxyphényl)méthylidène]-2-[(4,5-diphényl-4H-1,2,4-triazol-3-yl)sulfanyl]acétohydrazide implique son interaction avec des cibles moléculaires et des voies spécifiques :
Cibles moléculaires : Le composé peut se lier à des ions métalliques, formant des complexes stables qui peuvent interagir avec des molécules biologiques telles que les enzymes et l'ADN.
Applications De Recherche Scientifique
N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide has several scientific research applications:
Chemistry: The compound is used as a ligand in coordination chemistry to form metal complexes with potential catalytic and biological activities.
Biology: It has been studied for its potential antimicrobial and antifungal properties, making it a candidate for the development of new therapeutic agents.
Medicine: Research has explored its potential as an anticancer agent due to its ability to interact with specific molecular targets in cancer cells.
Mécanisme D'action
The mechanism of action of N’-[(E)-(5-bromo-2-methoxyphenyl)methylidene]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to metal ions, forming stable complexes that can interact with biological molecules such as enzymes and DNA.
Comparaison Avec Des Composés Similaires
N’-[(E)-(5-bromo-2-méthoxyphényl)méthylidène]-2-[(4,5-diphényl-4H-1,2,4-triazol-3-yl)sulfanyl]acétohydrazide peut être comparé à d'autres bases de Schiff similaires :
N’-[(E)-(5-bromo-2-hydroxy-3-méthoxyphényl)méthylidène]-4-méthoxybenzohydrazide : Ce composé a une structure similaire mais contient un groupe hydroxyle au lieu d'un groupe méthoxy, ce qui peut affecter sa réactivité chimique et son activité biologique.
N’-[(E)-(5-bromo-2-hydroxy-3-méthoxyphényl)méthylidène]-4-(tert-butyl)benzènecarbohydrazide : Ce composé possède un groupe tert-butyle, ce qui peut influencer sa solubilité et son interaction avec les cibles biologiques.
Le caractère unique de N’-[(E)-(5-bromo-2-méthoxyphényl)méthylidène]-2-[(4,5-diphényl-4H-1,2,4-triazol-3-yl)sulfanyl]acétohydrazide réside dans sa combinaison spécifique de groupes fonctionnels, qui contribuent à ses propriétés chimiques et biologiques distinctes.
Propriétés
Formule moléculaire |
C24H20BrN5O2S |
|---|---|
Poids moléculaire |
522.4 g/mol |
Nom IUPAC |
N-[(E)-(5-bromo-2-methoxyphenyl)methylideneamino]-2-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C24H20BrN5O2S/c1-32-21-13-12-19(25)14-18(21)15-26-27-22(31)16-33-24-29-28-23(17-8-4-2-5-9-17)30(24)20-10-6-3-7-11-20/h2-15H,16H2,1H3,(H,27,31)/b26-15+ |
Clé InChI |
IHDFIHKMMSOZOH-CVKSISIWSA-N |
SMILES isomérique |
COC1=C(C=C(C=C1)Br)/C=N/NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canonique |
COC1=C(C=C(C=C1)Br)C=NNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{[(E)-(2-hydroxynaphthalen-1-yl)methylidene]amino}-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B11696850.png)
![4-methoxy-N'-[(E)-(3-methylthiophen-2-yl)methylidene]benzohydrazide](/img/structure/B11696858.png)


![(5E)-5-[(4-ethoxyphenyl)methylidene]-3-(4-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11696888.png)

![5-[2-(3-chloro-2-methylphenyl)hydrazinylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11696895.png)
![2-(2,4-Dibromo-phenoxy)-N-[4-(6-methyl-benzothiazol-2-yl)-phenyl]-acetamide](/img/structure/B11696901.png)
![N'-[(E)-(2-hydroxyphenyl)methylidene]-2-(pyridin-2-ylsulfanyl)acetohydrazide](/img/structure/B11696908.png)

![(3Z)-5-bromo-3-{(2Z)-3-(4-methylphenyl)-2-[(4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one](/img/structure/B11696912.png)
![5-{[5-(2-Methyl-4-nitrophenyl)furan-2-YL]methylidene}-1,3-diazinane-2,4,6-trione](/img/structure/B11696914.png)
![17-(5-Acetyl-2-ethoxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B11696925.png)
![(4E)-5-methyl-4-[2-(2-nitrophenyl)hydrazinylidene]-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11696928.png)
